Furfuryl alcohol
Furfuryl alcohol
Furfuryl alcohol belongs to the furan class of compounds.
Furfuryl alcohol is an efficient trapping agent for singlet oxygen determination in natural waters. Mechanism of acid-catalyzed polycondensation of furfuryl alcohol has been investigated.
Furfuryl alcohol is a volatile flavor compound identified in nonfat dry milk, rice cakes and honey.
Furfuryl alcohol is a volatile flavor compound that occurs naturally in popcorn, rice cakes and sweet corn products.
Natural Occurrence: Burley tobacco, bread, cocoa, coffee, juniper berry oil, potato chips, roasted barley, whiskey
Furfuryl alcohol appears as a clear colorless liquid. Flash point 167°F. Boiling point 171°F. Denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion and skin contact and moderately toxic by inhalation.
Furfuryl alcohol is a furan bearing a hydroxymethyl substituent at the 2-position. It has a role as a Maillard reaction product. It is a primary alcohol and a member of furans.
2-Furanmethanol, also known as 2-furylcarbinol or furfural alcohol, belongs to the class of organic compounds known as heteroaromatic compounds. Heteroaromatic compounds are compounds containing an aromatic ring where a carbon atom is linked to an hetero atom. 2-Furanmethanol exists as a liquid, soluble (in water), and a very weakly acidic compound (based on its pKa). 2-Furanmethanol has been primarily detected in urine. Within the cell, 2-furanmethanol is primarily located in the cytoplasm. 2-Furanmethanol exists in all eukaryotes, ranging from yeast to humans. 2-Furanmethanol is a sweet, alcoholic, and bitter tasting compound that can be found in a number of food items such as cloves, arabica coffee, sesame, and cocoa and cocoa products. This makes 2-furanmethanol a potential biomarker for the consumption of these food products.
Furfuryl alcohol is an efficient trapping agent for singlet oxygen determination in natural waters. Mechanism of acid-catalyzed polycondensation of furfuryl alcohol has been investigated.
Furfuryl alcohol is a volatile flavor compound identified in nonfat dry milk, rice cakes and honey.
Furfuryl alcohol is a volatile flavor compound that occurs naturally in popcorn, rice cakes and sweet corn products.
Natural Occurrence: Burley tobacco, bread, cocoa, coffee, juniper berry oil, potato chips, roasted barley, whiskey
Furfuryl alcohol appears as a clear colorless liquid. Flash point 167°F. Boiling point 171°F. Denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion and skin contact and moderately toxic by inhalation.
Furfuryl alcohol is a furan bearing a hydroxymethyl substituent at the 2-position. It has a role as a Maillard reaction product. It is a primary alcohol and a member of furans.
2-Furanmethanol, also known as 2-furylcarbinol or furfural alcohol, belongs to the class of organic compounds known as heteroaromatic compounds. Heteroaromatic compounds are compounds containing an aromatic ring where a carbon atom is linked to an hetero atom. 2-Furanmethanol exists as a liquid, soluble (in water), and a very weakly acidic compound (based on its pKa). 2-Furanmethanol has been primarily detected in urine. Within the cell, 2-furanmethanol is primarily located in the cytoplasm. 2-Furanmethanol exists in all eukaryotes, ranging from yeast to humans. 2-Furanmethanol is a sweet, alcoholic, and bitter tasting compound that can be found in a number of food items such as cloves, arabica coffee, sesame, and cocoa and cocoa products. This makes 2-furanmethanol a potential biomarker for the consumption of these food products.
Brand Name:
Vulcanchem
CAS No.:
98-00-0
VCID:
VC21142157
InChI:
InChI=1S/C5H6O2/c6-4-5-2-1-3-7-5/h1-3,6H,4H2
SMILES:
C1=COC(=C1)CO
Molecular Formula:
C5H6O2
Molecular Weight:
98.1 g/mol
Furfuryl alcohol
CAS No.: 98-00-0
Cat. No.: VC21142157
Molecular Formula: C5H6O2
Molecular Weight: 98.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Furfuryl alcohol belongs to the furan class of compounds. Furfuryl alcohol is an efficient trapping agent for singlet oxygen determination in natural waters. Mechanism of acid-catalyzed polycondensation of furfuryl alcohol has been investigated. Furfuryl alcohol is a volatile flavor compound identified in nonfat dry milk, rice cakes and honey. Furfuryl alcohol is a volatile flavor compound that occurs naturally in popcorn, rice cakes and sweet corn products. Natural Occurrence: Burley tobacco, bread, cocoa, coffee, juniper berry oil, potato chips, roasted barley, whiskey Furfuryl alcohol appears as a clear colorless liquid. Flash point 167°F. Boiling point 171°F. Denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion and skin contact and moderately toxic by inhalation. Furfuryl alcohol is a furan bearing a hydroxymethyl substituent at the 2-position. It has a role as a Maillard reaction product. It is a primary alcohol and a member of furans. 2-Furanmethanol, also known as 2-furylcarbinol or furfural alcohol, belongs to the class of organic compounds known as heteroaromatic compounds. Heteroaromatic compounds are compounds containing an aromatic ring where a carbon atom is linked to an hetero atom. 2-Furanmethanol exists as a liquid, soluble (in water), and a very weakly acidic compound (based on its pKa). 2-Furanmethanol has been primarily detected in urine. Within the cell, 2-furanmethanol is primarily located in the cytoplasm. 2-Furanmethanol exists in all eukaryotes, ranging from yeast to humans. 2-Furanmethanol is a sweet, alcoholic, and bitter tasting compound that can be found in a number of food items such as cloves, arabica coffee, sesame, and cocoa and cocoa products. This makes 2-furanmethanol a potential biomarker for the consumption of these food products. |
|---|---|
| CAS No. | 98-00-0 |
| Molecular Formula | C5H6O2 |
| Molecular Weight | 98.1 g/mol |
| IUPAC Name | furan-2-ylmethanol |
| Standard InChI | InChI=1S/C5H6O2/c6-4-5-2-1-3-7-5/h1-3,6H,4H2 |
| Standard InChI Key | XPFVYQJUAUNWIW-UHFFFAOYSA-N |
| SMILES | C1=COC(=C1)CO |
| Canonical SMILES | C1=COC(=C1)CO |
| Boiling Point | 338 °F at 760 mm Hg (NTP, 1992) 171.0 °C 171 °C 170 °C 338°F |
| Colorform | Colorless to yellow liquid Colorless, mobile liquid (becomes brown to dark-red on exposure to light and air) |
| Flash Point | 167 °F (NTP, 1992) 167 °F (75 °C) (Open cup) 75 °C c.c. 167°F 149°F |
| Melting Point | -24 °F (NTP, 1992) -14.6 °C -31°C -31 °C -24°F 6°F |
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